![molecular formula C17H24BrN3O3 B2460423 1-Piperazinecarboxylic acid, 4-[[[(4-bromophenyl)methyl]amino]carbonyl]-, 1,1-dimethylethyl ester CAS No. 1901146-75-5](/img/structure/B2460423.png)
1-Piperazinecarboxylic acid, 4-[[[(4-bromophenyl)methyl]amino]carbonyl]-, 1,1-dimethylethyl ester
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Overview
Description
This compound is a semi-flexible linker useful for PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . Incorporation of rigidity into the linker region of PROTACs may impact degradation kinetics as well as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of PROTACs .
Molecular Structure Analysis
The empirical formula of this compound is C14H27N3O2 . It has a molecular weight of 269.38 . The SMILES string representation of the molecule isCC(C)(C)OC(=O)N1CCN(CC1)C2CCNCC2
. Physical And Chemical Properties Analysis
This compound is a powder with a quality level of 100 and an assay of ≥98% . It should be stored at a temperature of 2-8°C .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-[(4-bromophenyl)methylcarbamoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O3/c1-17(2,3)24-16(23)21-10-8-20(9-11-21)15(22)19-12-13-4-6-14(18)7-5-13/h4-7H,8-12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBVVNHFNXFYHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazinecarboxylic acid, 4-[[[(4-bromophenyl)methyl]amino]carbonyl]-, 1,1-dimethylethyl ester |
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